molecular formula C19H19BrN4O2 B277100 N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

Número de catálogo B277100
Peso molecular: 415.3 g/mol
Clave InChI: MZKXMRVGJCBBCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. It is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in regulating gene expression and have been implicated in various diseases, including cancer.

Mecanismo De Acción

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide binds to the bromodomain of BET proteins, preventing them from binding to acetylated lysine residues on histones. This disrupts the interaction between BET proteins and chromatin, leading to altered gene expression and downstream effects on cancer cell growth and survival.
Biochemical and physiological effects:
In preclinical studies, N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. It has also been shown to enhance the effects of other cancer therapies, such as chemotherapy and radiation. However, further studies are needed to determine the full range of biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of their function. However, one limitation is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in combination therapies, where N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide could be used in conjunction with other cancer treatments to enhance their efficacy. Another area is in the development of more potent and selective BET inhibitors, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, as well as its potential applications in other diseases beyond cancer.

Métodos De Síntesis

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, starting with the reaction of 4-bromo-2,6-dimethylphenylamine with ethyl 2-bromoacetate to form an intermediate. This intermediate is then reacted with hydrazine hydrate and triethylorthoformate to obtain the oxadiazole ring. The final step involves coupling the oxadiazole intermediate with 3-pyridin-3-ylbutanoic acid to form N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide.

Aplicaciones Científicas De Investigación

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential therapeutic applications in cancer treatment. BET proteins are involved in regulating the expression of genes that are critical for cancer cell survival and proliferation. Inhibiting BET proteins with N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide can lead to the downregulation of these genes, resulting in decreased cancer cell growth and increased apoptosis.

Propiedades

Fórmula molecular

C19H19BrN4O2

Peso molecular

415.3 g/mol

Nombre IUPAC

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C19H19BrN4O2/c1-12-9-15(20)10-13(2)18(12)22-16(25)6-3-7-17-23-19(24-26-17)14-5-4-8-21-11-14/h4-5,8-11H,3,6-7H2,1-2H3,(H,22,25)

Clave InChI

MZKXMRVGJCBBCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3)C)Br

SMILES canónico

CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3)C)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.